molecular formula C19H12O5S2 B3412162 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929371-50-6

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B3412162
CAS No.: 929371-50-6
M. Wt: 384.4 g/mol
InChI Key: ZJCRJUFMKZCCJR-PDGQHHTCSA-N
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Description

This compound belongs to the aurone family, characterized by a benzofuran core substituted with a thiophen-2-ylmethylene group at the C2 position and a benzenesulfonate ester at C4. The Z-configuration ensures the thiophene ring is positioned on the same side as the ketone oxygen, influencing molecular geometry and intermolecular interactions. Benzenesulfonate enhances stability and modulates solubility compared to smaller ester groups .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S2/c20-19-16-9-8-13(24-26(21,22)15-6-2-1-3-7-15)11-17(16)23-18(19)12-14-5-4-10-25-14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCRJUFMKZCCJR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of the Thiophen-2-ylmethylene Group: This step involves the condensation of the benzofuran core with thiophene-2-carbaldehyde under basic conditions to form the (Z)-isomer.

    Sulfonation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in studying enzyme interactions and pathways.

Industry

    Materials Science: Potential use in the development of organic electronic materials.

    Dyes and Pigments: The compound’s structure allows for modifications that can lead to new dyes.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. The thiophen-2-ylmethylene group can engage in π-π stacking interactions, while the benzenesulfonate ester can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities References
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate (Target) R1 = thiophen-2-yl, R2 = benzenesulfonate ~414.4* High stability due to aromatic sulfonate N/A
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-...-6-yl acetonitrile (A2) R1 = 4-bromo-thiophen-2-yl, R2 = CN 342.2 Enhanced electronic effects from Br; antitumor potential
(Z)-2-(3-methylthiophen-2-ylmethylene)-3-oxo-...-6-yl 3,4-dimethoxybenzoate R1 = 3-methyl-thiophen-2-yl, R2 = dimethoxybenzoate 466.5 Increased lipophilicity; improved membrane permeability
(Z)-3-oxo-2-(2,5-dimethoxyphenylmethylene)-...-6-yl methanesulfonate R1 = 2,5-dimethoxyphenyl, R2 = CH3SO3 406.4 Lower steric bulk; moderate solubility
(Z)-3-oxo-2-(quinolin-2-ylmethylene)-...-6-yl glycoside (B1) R1 = quinolin-2-yl, R2 = acetylated sugar ~620.2 High antitumor activity (IC50 < 10 µM)

*Calculated based on molecular formula.

Key Findings from Analog Studies

  • Methoxy groups (e.g., 3,4-dimethoxybenzoate in ) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Benzenesulfonate (target) offers greater resonance stabilization compared to methanesulfonate (), which may prolong metabolic half-life.
  • Biological Activity: Quinoline-substituted analogs (B1, B2) exhibit notable antitumor activity, with IC50 values <10 µM in vitro, attributed to intercalation or kinase inhibition . Acetonitrile-substituted A2 shows moderate cytotoxicity, suggesting the nitrile group may act as a hydrogen bond acceptor in target binding .
  • Synthetic Accessibility :

    • Methanesulfonate and benzenesulfonate esters are typically synthesized via nucleophilic substitution or esterification, with yields >60% under optimized conditions .
    • Glycosylated derivatives (B1, B2) require multi-step synthesis, including sugar protection/deprotection, limiting scalability .

Critical Analysis of Structural Trends

  • Thiophene vs. Quinoline Substituents: Thiophene-based compounds (target, A2) prioritize electronic modulation, while quinoline derivatives (B1) leverage planar aromatic systems for DNA intercalation.
  • Ester Group Impact : Benzenesulfonate (target) balances stability and steric bulk, whereas smaller esters (e.g., methanesulfonate) prioritize solubility. Diethylcarbamates () exhibit hydrolytic instability but are pharmacologically active.
  • Z-Configuration : The Z-isomer is critical for maintaining the bioactive conformation, as evidenced by reduced activity in E-isomers of related aurones .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves several steps, typically starting from readily available precursors. The compound can be synthesized through condensation reactions involving thiophenes and benzofuran derivatives, followed by functionalization to introduce the sulfonate group.

General Synthetic Route

  • Starting Materials : Thiophenes and benzofuran derivatives.
  • Reagents : Appropriate catalysts and solvents (e.g., ethanol, acetic acid).
  • Conditions : Heating under reflux conditions to facilitate condensation.
  • Purification : Crystallization or chromatography to obtain pure product.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, a series of (Z)-substituted isobenzofuran derivatives were evaluated for their ability to scavenge free radicals and prevent oxidative stress in biological systems. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Reference
(Z)-3-benzylideneisobenzofuran14.38
Ascorbic Acid4.57
Compound A8.88
Compound B6.33

Antiplatelet Activity

In vitro studies have shown that related compounds possess antiplatelet activity, inhibiting aggregation induced by various agonists such as arachidonic acid and collagen. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to decreased thromboxane production.

Table 2: Antiplatelet Activity

CompoundIC50 (µM)Agonist
Compound C70Arachidonic Acid
Compound D120Collagen

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be influenced by various structural modifications. Studies have indicated that substituents on the thiophene or benzofuran rings significantly affect both antioxidant and antiplatelet activities.

Case Study 1: Antioxidant Evaluation

A study conducted on a series of synthesized benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Study 2: Inhibition of Platelet Aggregation

Research highlighted the dual role of certain derivatives as both antioxidants and antiplatelet agents. One compound exhibited an IC50 value lower than aspirin in inhibiting platelet aggregation, suggesting potential for therapeutic use in cardiovascular diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

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